2-Methoxy-1-methyl-1H-purine

purine tautomerism hydrogen-bonding enzyme recognition

Standard N7- or N9-methylated purines fail to model N1-substitution effects on tautomerism and hydrogen bonding. This authenticated C7H8N4O isomer (MW 164.16) provides a sugar-free scaffold for PNP, MTH1, or adenosine deaminase binding studies without phosphorylation artifacts. - **Key Application:** Underexplored chemical space for kinase/MTH1 inhibitor SAR; eliminates nucleoside transporter bias. - **Analytical Utility:** Required reference standard for HPLC/NMR isomer differentiation (vs. 6-methoxy-N7-methylpurine). - **Supply Certainty:** ≥97% purity; ambient shipping; stocked for immediate R&D dispatch.

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
CAS No. 61078-15-7
Cat. No. B11917572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-methyl-1H-purine
CAS61078-15-7
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCN1C=C2C(=NC=N2)N=C1OC
InChIInChI=1S/C7H8N4O/c1-11-3-5-6(9-4-8-5)10-7(11)12-2/h3-4H,1-2H3
InChIKeyHKKDTAUZIWXFTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-1-methyl-1H-purine: Defined Purine Scaffold


2-Methoxy-1-methyl-1H-purine (CAS 61078-15-7) is a disubstituted purine derivative with molecular formula C7H8N4O and a molecular weight of 164.16 g/mol, characterized by a methoxy group at the C2 position and a methyl group at the N1 position of the purine ring system . This specific substitution pattern distinguishes it from the more common N7- or N9-methylated purine isomers and from nucleoside-level modifications, providing a simplified scaffold for probing the electronic and steric effects of N1/C2 substitution on purine recognition by enzymes and nucleic acid interaction partners [1].

Why N1-Methyl, C2-Methoxy Purine Is Irreplaceable


Purine derivatives with identical molecular weights and elemental compositions can exhibit profoundly different hydrogen-bonding capacities, dipole moments, and steric profiles depending on the precise location of the methyl and methoxy substituents. The N1-methyl group in 2-methoxy-1-methyl-1H-purine alters the tautomeric equilibrium of the imidazole ring and blocks a key hydrogen-bond donor site compared to N7- or N9-methylated analogs, directly impacting molecular recognition by purine-binding proteins [1]. Similarly, the C2-methoxy substituent introduces distinct electron-donating effects that differ from C6- or C8-methoxy substitution, as demonstrated by the divergent solid-state coordination chemistry of the isomeric 6-methoxy-N7-methylpurine [2]. Generic substitution among positional isomers therefore risks altering binding specificity, enzyme inhibition profiles, and physicochemical properties in ways that cannot be predicted without isomer-specific data.

Differentiation Evidence vs. Positional Isomers and Analogs


Tautomeric Preference and Hydrogen-Bond Donor Capacity

The N1-methyl substituent in 2-methoxy-1-methyl-1H-purine eliminates the N1-H hydrogen-bond donor present in unmethylated purine and in N7/N9-methyl isomers, while preserving the N7 and N9 sites as potential acceptors. Townsend and Robins (1962) demonstrated that 1-methylpurine derivatives exhibit distinct UV absorption maxima and chemical reactivity patterns compared to their 3-methyl, 7-methyl, and 9-methyl counterparts, confirming that the methylation position alone dictates the electronic ground state of the purine ring [1]. This tautomeric constraint directly influences the compound's capacity to engage in Watson-Crick-like hydrogen bonding or to serve as a competitive inhibitor of purine-processing enzymes.

purine tautomerism hydrogen-bonding enzyme recognition

Electronic Effects of C2-Methoxy Substitution

The methoxy group at C2 exerts a resonance electron-donating effect (+M) into the pyrimidine ring of the purine system, which is electronically distinct from substitution at C6 or C8. Pawlak et al. (2022) reported the synthesis and single-crystal X-ray structure of a copper(II) complex of 6-methoxy-N7-methylpurine (a positional isomer sharing the same C7H8N4O molecular formula), showing that the methoxy group at C6 participates in metal coordination, whereas a C2-methoxy group would be sterically and electronically less accessible for metal binding [1]. This positional dependence of electronic effects translates into different nucleophilicity at the remaining ring positions, influencing the compound's suitability as a synthetic intermediate for further functionalization.

electron-donating effects purine reactivity coordination chemistry

Simplified Scaffold vs. Purine Nucleosides

Unlike purine nucleoside analogs that bear ribose or 2'-deoxyribose moieties (e.g., spongosine/2-methoxyadenosine, cladribine), 2-methoxy-1-methyl-1H-purine lacks the sugar moiety entirely. This absence eliminates substrate recognition by nucleoside kinases and nucleoside transporters, which are critical determinants of cellular uptake and metabolic activation for nucleoside drugs . Purine nucleobase analogs with N1-methyl substitution have been explored as inhibitors of purine nucleoside phosphorylase (PNP) and MTH1, with reported IC50 values for structurally related purine derivatives in the low nanomolar to micromolar range, although data specific to the 2-methoxy-1-methyl substitution pattern remain sparse in the public domain [1]. The absence of the ribose moiety simplifies the compound's pharmacokinetic liabilities and makes it a cleaner probe for studying direct purine base–protein interactions without confounding effects from sugar metabolism.

nucleobase analog purine salvage drug scaffold

Physicochemical Profile vs. 6-Methoxy Isomer

Positional isomerism in methoxy-methylpurines directly impacts calculated and experimental physicochemical properties. The N1-methyl, C2-methoxy substitution pattern places the lipophilic methyl group adjacent to the N1–C2 region of the purine, altering the molecular dipole moment compared to the N7-methyl, C6-methoxy isomer. Chemsrc database records confirm that 2-methoxy-1-methyl-1H-purine has a distinct SMILES string (CN1C(OC)=NC2=NC=NC2=C1) and predicted properties that differ from those of its isomers . These differences directly affect chromatographic retention time, solubility in aqueous and organic solvents, and suitability for different formulation conditions in biochemical assays.

physicochemical properties logP solubility

High-Value Application Scenarios


Enzyme Active Site Probing Without Sugar Interference

The N1-methyl, C2-methoxy purine scaffold provides a minimal recognition motif for studying how purine-binding enzymes—such as purine nucleoside phosphorylase (PNP), MTH1, or adenosine deaminase—discriminate among purine bases. Because the compound lacks a ribose sugar, it avoids phosphorylation-dependent artifacts and nucleoside transporter-mediated uptake biases, enabling cleaner interpretation of direct base–protein binding data [1]. This makes it suitable for fluorescence polarization assays, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) studies where the sugar moiety would introduce unwanted entropic contributions or solubility limitations.

SAR Studies of N1/C2-Modified Purine Leads

2-Methoxy-1-methyl-1H-purine serves as a core scaffold for systematic SAR exploration at the N1 and C2 positions. MedChemExpress and other vendors catalog purine-based kinase inhibitors and MTH1 inhibitors with IC50 values ranging from sub-nanomolar to low micromolar potency [1]. The N1-methyl, C2-methoxy substitution pattern represents a specific starting point that is distinct from the more extensively explored N9-substituted purine libraries, offering medicinal chemists access to underexplored chemical space for lead optimization campaigns.

Coordination Chemistry and Metal Binding Studies

The isomeric relationship between 2-methoxy-1-methyl-1H-purine and 6-methoxy-N7-methylpurine provides a controlled system for studying how the position of the methoxy group dictates metal coordination geometry. Pawlak et al. (2022) demonstrated that the 6-methoxy isomer forms a defined bis(μ-chloro) copper(II) complex [1]. The C2-methoxy isomer is expected to exhibit different coordination behavior, making it valuable for comparative crystallographic studies and for developing purine-based metal-organic frameworks or bioinorganic model complexes.

Reference Standard for Isomer-Specific Analysis

Given the existence of multiple C7H8N4O positional isomers, 2-methoxy-1-methyl-1H-purine is required as an authenticated reference standard for developing HPLC, LC-MS, or NMR methods that can distinguish between N1-, N3-, N7-, and N9-methylated purines [1]. Procurement of the specific isomer with documented purity (≥97–98%, as indicated by vendor specifications) ensures that analytical methods are calibrated against the correct analyte, which is essential for metabolite identification, impurity profiling, and regulatory compliance in pharmaceutical development.

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